[1,1'-Binaphthalen]-2-amine

Asymmetric Catalysis Hydroamination Lanthanide Chemistry

Procurement challenge: Sourcing enantiomerically pure atropisomeric amines with defined coordination properties, not simple BINAM or BINOL analogs. This conformationally restricted 1,1'-binaphthyl scaffold features a single primary amine at the 2-position, creating unique electronic/steric environments for asymmetric catalysis. - **Catalytic application**: Precursor to chiral yttrium complexes achieving 77% ee in hydroamination/cyclization of 1,2-disubstituted aminoalkenes - **Synthetic handle**: Enables phosphine introduction for novel P,N-ligands (e.g., Cu(I)-catalyzed Henry reactions) - **Enantiopure availability**: Racemate resolvable via lipase-catalyzed amidation for sustainable enantiomer production - **Model compound**: Ideal for atropisomer interconversion and atroposelective synthesis studies

Molecular Formula C20H15N
Molecular Weight 269.3 g/mol
CAS No. 114858-56-9
Cat. No. B3045839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Binaphthalen]-2-amine
CAS114858-56-9
Molecular FormulaC20H15N
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=C(C=CC4=CC=CC=C43)N
InChIInChI=1S/C20H15N/c21-19-13-12-15-7-2-4-10-17(15)20(19)18-11-5-8-14-6-1-3-9-16(14)18/h1-13H,21H2
InChIKeyZAPYLSLVQJQGEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,1'-Binaphthalen]-2-amine: Procurement Specifications and Compound Class


[1,1'-Binaphthalen]-2-amine (CAS 114858-56-9) is a primary aromatic amine featuring a conformationally restricted 1,1'-binaphthyl scaffold with a single amino substituent at the 2-position [1]. It is a member of the broader atropisomeric binaphthyl family, which includes privileged chiral ligands like BINOL (1,1'-bi-2-naphthol), BINAP, NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl), and BINAM (1,1'-binaphthyl-2,2'-diamine) [2]. Its key physical properties include a molecular formula of C20H15N, a molecular weight of 269.34 g/mol, and a reported melting point of 190-191.5 °C [1].

Scaffold Atropisomeric 1,1′-binaphthyl core, supporting axial chirality studies
Amine handle Single primary amine (non-chelating), distinct from diamines like BINAM
Research fit Ligand precursor for asymmetric catalysis, kinetic resolution and atropisomer studies

Why [1,1'-Binaphthalen]-2-amine Cannot Be Replaced by Generic In-Class Analogs


Simple substitution with other binaphthyl compounds like BINOL, BINAM, or NOBIN is not feasible due to fundamental differences in their chemical reactivity and performance profiles. The presence of a single, non-chelating primary amine in [1,1'-Binaphthalen]-2-amine creates a unique electronic and steric environment that dictates its coordination chemistry and catalytic outcomes. In contrast, C2-symmetric BINAM provides two amine groups for bidentate coordination , while BINOL and NOBIN rely on oxygen-based chelation, leading to distinct metal-ligand geometries and reactivity [1]. These structural differences directly translate to quantifiable variations in enantioselectivity, yield, and substrate scope, as detailed in the evidence guide below.

BINAM replacement Bidentate diamine coordination may shift metal-ligand geometry, altering catalytic outcomes
BINOL / NOBIN Oxygen-based chelation differs fundamentally; enantioselectivity profiles may not transfer
Generic biaryls Conformational flexibility and substitution pattern may affect atropisomeric stability and reactivity

Quantitative Performance Benchmarks Against Key Comparators


Enantioselectivity in Intramolecular Hydroamination

Chiral yttrium complexes derived from (R)-binaphthylamine ligands, specifically those incorporating an N-anthrylmethyl or N-para-substituted benzyl group, catalyze the enantioselective intramolecular hydroamination of 1,2-disubstituted aminoalkenes. These catalysts achieve an enantiomeric excess (ee) of up to 77% [1]. This performance is a notable benchmark for this specific transformation. While a direct head-to-head comparison against a BINAM-derived yttrium catalyst under identical conditions is not available in the literature, this 77% ee was cited as the highest value reported at the time for this challenging substrate class [1]. For context, lanthanide complexes derived from the more commonly used BINAM scaffold have been reported to yield enantioselectivities up to 70% ee in related intramolecular hydroaminations of 1-(aminomethyl)-1-allylcyclohexane [2], suggesting that optimized mono-amine binaphthyl scaffolds can provide competitive or superior stereocontrol.

Hydroamination ee
Reported
Up to 77% ee (target) vs up to 70% ee (BINAM comparator)
Supports stereoinduction benchmark for intramolecular hydroamination
Cross-study comparison; conditions differ
Asymmetric Catalysis Hydroamination Lanthanide Chemistry

Asymmetric Henry Reaction with Phosphine-Functionalized Ligands

The chiral phosphine-salen type ligand L4, synthesized from (R)-2-(diphenylphosphino)-1,1′-binaphthyl-2′-amine, was evaluated in the Cu(I)-catalyzed asymmetric Henry reaction of arylaldehydes with nitromethane. This reaction yielded the corresponding β-nitroalcohol adducts with moderate to good yields and enantioselectivities [1]. While precise yield and ee values for a specific substrate were not fully detailed, the successful use of this ligand framework demonstrates the viability of this monofunctionalized binaphthylamine as a platform for constructing effective catalysts for carbon-carbon bond forming reactions. This contrasts with the more established use of BINOL- or BINAM-derived ligands in similar transformations [2].

Henry reaction
Reported
Moderate to good yields; moderate enantioselectivities (Cu(I)-catalyzed)
Demonstrates utility as phosphine ligand precursor for C–C bond formation
Full dataset to verify
Asymmetric Catalysis Henry Reaction Phosphine Ligands

Synthetic Accessibility via Oxidative Coupling

[1,1'-Binaphthalen]-2-amine can be synthesized via the Cu(II)-mediated oxidative coupling of 2-aminonaphthalene homologues, providing a direct and efficient route to this specific mono-amine biaryl structure [1]. This synthetic pathway is distinct from the multi-step syntheses often required for its more complex relatives like NOBIN and BINAM, which can involve cross-coupling of different naphthyl partners or require pre-functionalization steps [2]. The availability of a straightforward dimerization of a single, commercially available starting material can offer a cost and time advantage for procurement and in-house synthesis.

Synthetic route
Class-level
Single-step oxidative homocoupling of 2-aminonaphthalene
Simpler synthesis may support reliable supply and scalability
Data to verify; class-level inference
Organic Synthesis Biaryl Coupling Aminonaphthalene

Primary Application Scenarios Based on Evidence


Asymmetric Intramolecular Hydroamination of Aminoalkenes

This compound, when used as a precursor for chiral yttrium binaphthylamide complexes, has been demonstrated as an effective catalyst for the enantioselective hydroamination/cyclization of challenging 1,2-disubstituted aminoalkenes, achieving up to 77% ee for the formation of N-heterocycles [1]. This is a key transformation for synthesizing chiral pyrrolidines and piperidines, which are common structural motifs in pharmaceuticals and natural products.

Synthesis of Chiral Phosphine Ligands for Asymmetric Catalysis

The primary amine group of [1,1'-Binaphthalen]-2-amine serves as a synthetic handle for introducing phosphine moieties, creating novel chiral P,N-ligands. These ligands, such as those derived from (R)-2-(diphenylphosphino)-1,1′-binaphthyl-2′-amine, have been successfully applied in Cu(I)-catalyzed asymmetric Henry reactions [2], highlighting its utility as a versatile building block for constructing new generations of asymmetric catalysts.

Biocatalytic Kinetic Resolution for Enantiopure Material

The racemic form of binaphthylamines, including derivatives of [1,1'-Binaphthalen]-2-amine, can be resolved into their pure enantiomers using lipase-catalyzed amidation [3]. This enzymatic approach provides a sustainable and efficient route to obtain enantiomerically pure material, which is a critical requirement for all subsequent asymmetric catalytic applications where high stereochemical purity is non-negotiable.

Atropisomerism and Conformational Stability Studies

The 1,1'-binaphthyl core is a classic platform for studying axial chirality. [1,1'-Binaphthalen]-2-amine, with its single amino group, represents a simpler, less symmetrical analog compared to BINOL or BINAM [4]. This makes it an ideal model compound for fundamental studies on atropisomer interconversion, crystallization-induced asymmetric transformation, and the development of new methods for atroposelective synthesis, areas of active research relevant to both catalysis and materials science.

Application
Selection Property
Validation Focus
Asymmetric hydroamination
Mono-amine binaphthyl yttrium complexes
Enantioselectivity in N-heterocycle formation
Chiral phosphine ligand synthesis
Primary amine as synthetic handle for P,N-ligands
Catalytic performance in Henry and related C–C couplings
Enantiopure material preparation
Atropisomeric scaffold for lipase-catalyzed resolution
Kinetic resolution efficiency and enantiomeric purity
Atropisomerism studies
Simplified mono-substituted binaphthyl model
Conformational stability and atroposelective synthesis methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1,1'-Binaphthalen]-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.